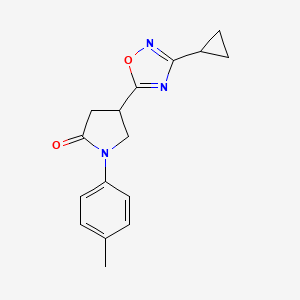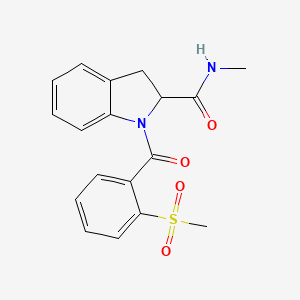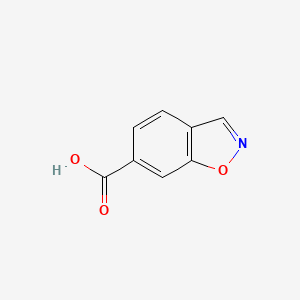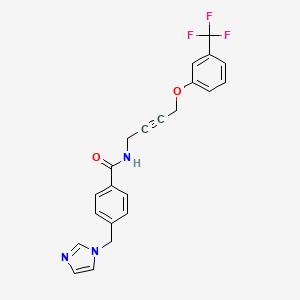
4-((1H-imidazol-1-yl)methyl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((1H-imidazol-1-yl)methyl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)benzamide is a useful research compound. Its molecular formula is C22H18F3N3O2 and its molecular weight is 413.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Organosoluble Polyamides
Research has explored the synthesis of new diamine monomers containing triaryl imidazole pendent groups, leading to the development of novel polyamides. These polyamides exhibit medium molecular weights, glass-transition temperatures ranging from 236 to 265°C, and good solubility in polar aprotic solvents. Their thermal stability, indicated by weight loss temperatures in the range of 350–373°C in air atmosphere, underscores their potential for high-performance materials applications (Ghaemy, Behmadi, & Alizadeh, 2009).
Corrosion Inhibition
Benzimidazole derivatives have been investigated for their role as corrosion inhibitors for steel in acidic environments. The efficiency of these inhibitors increases with concentration and decreases with temperature, showcasing their potential in protecting metal surfaces from corrosion. Their mixed nature as inhibitors and their interactions with metal surfaces were studied using various spectroscopy and microscopy techniques, providing insights into their mechanism of action (Yadav et al., 2016).
Fluorescent Sensors
Benzimidazole and benzothiazole conjugated Schiff bases have been developed as fluorescent sensors for detecting metal ions such as Al3+ and Zn2+. These compounds exhibit significant solvatochromic behavior, large Stokes shifts, and aggregation-induced emission, making them promising tools for analytical and bioanalytical applications (Suman et al., 2019).
Synthesis of Blue Emitting Fluorophores
The synthesis of novel blue emitting fluorophores based on 2-aryl-1,2,3-triazoles has been explored, demonstrating their potential in optoelectronic applications. These compounds show absorption in the near-visible and visible regions, emit in the blue and green regions, and are thermally stable up to 300°C. Their photophysical properties make them candidates for use in fluorescent dyes and organic light-emitting diodes (Padalkar et al., 2015).
Antimicrobial Assessment of Heterocyclic Compounds
Thiosemicarbazide derivatives have been utilized as precursors in the synthesis of various heterocyclic compounds, including imidazoles, oxadiazoles, and triazines. Some of these synthesized compounds exhibit antimicrobial activity, indicating their potential in the development of new antimicrobial agents (Elmagd et al., 2017).
Propriétés
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N3O2/c23-22(24,25)19-4-3-5-20(14-19)30-13-2-1-10-27-21(29)18-8-6-17(7-9-18)15-28-12-11-26-16-28/h3-9,11-12,14,16H,10,13,15H2,(H,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBAECCKQLIHOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC#CCNC(=O)C2=CC=C(C=C2)CN3C=CN=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2366273.png)
![N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2366275.png)
![2,9-bis(3,4-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2366278.png)
![4-bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2366279.png)
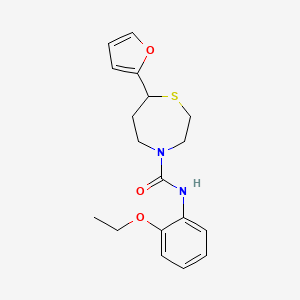
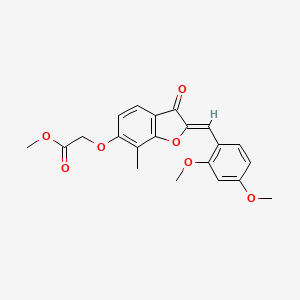
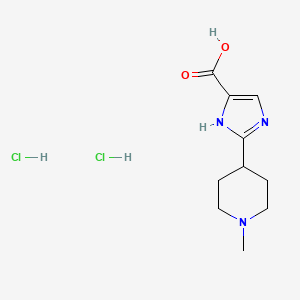
![3-fluoro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2366284.png)
![{6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl}methanamine hydrochloride](/img/structure/B2366286.png)
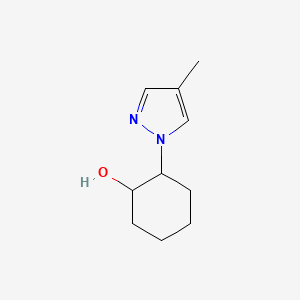
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2366291.png)
